2-Amino-3-methylpenta-3,4-dienoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
97857-91-5 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
InChI |
InChI=1S/C6H9NO2/c1-3-4(2)5(7)6(8)9/h5H,1,7H2,2H3,(H,8,9) |
InChI Key |
GTEZUBVDXOYKDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=C)C(C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 3 Methylpenta 3,4 Dienoic Acid and Analogs
General Synthetic Strategies for Allene (B1206475) Functionalities in Complex Molecules
The introduction of an allene group into a molecule can be achieved through several general strategies, each with its own advantages and limitations. These methods often rely on the transformation of readily available starting materials into the cumulenic system.
Transition Metal-Catalyzed Approaches to Allenes (e.g., Palladium-catalyzed asymmetric cycloaddition)
Transition metal catalysis has emerged as a powerful tool for the synthesis of allenes, offering high efficiency and selectivity. researchgate.netnih.gov Palladium, in particular, has been extensively utilized in a variety of transformations that lead to the formation of allene structures.
One notable palladium-catalyzed method involves the cross-coupling of 2,2-diarylvinyl bromides with diazo compounds. This reaction proceeds through a proposed β-vinylic hydrogen elimination from an allylic palladium intermediate, a departure from the more common β-hydride elimination from sp³-hybridized carbons. researchgate.net This strategy has been successfully applied to both aryl diazo carbonyl compounds and N-tosylhydrazones as carbene precursors, affording a range of allene products. researchgate.net
Another significant palladium-catalyzed approach is the hydrogen-transfer reaction of propargylic amines. In this transformation, propargylic amines act as allenyl anion equivalents and can be coupled with various electrophiles to yield allenes. nih.gov This method is advantageous as it utilizes readily available starting materials.
Furthermore, palladium-catalyzed domino cyclization of allenes bearing both an amino group and a bromoindolyl group has been employed in the enantioselective total synthesis of complex natural products, showcasing the power of this approach in constructing intricate molecular architectures. acs.org The palladium-catalyzed aziridination of amino allenes represents another innovative strategy for the functionalization of allene-containing molecules. acs.org
A novel palladium(0)-catalyzed synthetic route has been developed for chiral terminal allenes that bear an N-protected amino alkyl group. This method involves the reduction of mesylates derived from 2-bromoalk-2-en-1-ols using diethylzinc, providing the desired allenes in good yields. researchsolutions.com Additionally, a highly efficient asymmetric bifunctionalization of allenes with iodohydrocarbons and NH₂-unprotected amino acid esters has been achieved through a combined chiral aldehyde/palladium catalytic system, demonstrating precise control over chemoselectivity, regioselectivity, and enantioselectivity. nih.gov
The following table summarizes representative examples of palladium-catalyzed allene synthesis:
| Starting Material 1 | Starting Material 2 | Catalyst/Reagents | Product | Yield (%) | Ref |
| 2,2-Diarylvinyl bromide | Diazoacetate | Pd(OAc)₂, dpph, CsOAc | Diarylallene | High | researchgate.net |
| Propargylic amine | Electrophile | Pd₂(dba)₃·CHCl₃, (C₆F₅)₃P | Substituted allene | 43-99 | nih.gov |
| 2-Bromoalk-2-en-1-ol mesylate | Diethylzinc | Pd(0) catalyst | Chiral terminal allene | Good | researchsolutions.com |
| Allene | Aryl iodide, Amino acid ester | Chiral aldehyde, Pd(PPh₃)₄ | α,α-disubstituted α-amino acid ester | High | nih.gov |
Rearrangement Reactions for Allene Generation (e.g., Sigmatropic Rearrangements)
Sigmatropic rearrangements are powerful pericyclic reactions that can be harnessed for the synthesis of allenes. libretexts.orglibretexts.org These reactions involve the concerted reorganization of σ and π bonds and can proceed with high stereospecificity.
The nih.govbohrium.com-sigmatropic rearrangement of propargylamines has been developed as a metal-free, atom-economical method for the synthesis of propargyl allenylamines. This one-pot, two-step reaction involves the conversion of easily accessible propargylamines into propargyl ammonium (B1175870) salts, which then undergo a base-promoted rearrangement. bohrium.com A key advantage of this method is that it does not require the introduction of electron-withdrawing groups into the starting materials. bohrium.com
The Cope rearrangement, a bohrium.combohrium.com-sigmatropic rearrangement of a 1,5-diene, and the Claisen rearrangement, the analogous reaction of an allyl vinyl ether, are also valuable tools in allene synthesis. libretexts.orgnih.gov For instance, the biosynthesis of the essential amino acid phenylalanine involves a Claisen rearrangement of chorismate to prephenate. libretexts.org The oxy-Cope rearrangement, a modification of the Cope rearrangement involving a 1,5-diene with a hydroxyl substituent, is particularly useful as the subsequent tautomerization of the enol product drives the reaction forward. libretexts.org
The Wittig rearrangement, a nih.govbohrium.com-sigmatropic rearrangement of an α-metalated ether, can also be applied to the synthesis of homoallylic alcohols from ethers and can be adapted for allene synthesis. libretexts.org
Below is a table illustrating examples of rearrangement reactions for allene synthesis:
| Rearrangement Type | Starting Material | Conditions | Product Type | Ref |
| nih.govbohrium.com-Sigmatropic | Propargylamine | Base-promoted | Propargyl allenylamine | bohrium.com |
| bohrium.combohrium.com-Sigmatropic (Claisen) | Chorismate | Enzymatic | Prephenate | libretexts.org |
| bohrium.combohrium.com-Sigmatropic (Oxy-Cope) | 1,5-Hexadien-3-ol | Strong base (KH) | Aldehyde (after tautomerization) | libretexts.org |
Organometallic Reagent-Based Syntheses of Allenes
Organometallic reagents are indispensable in organic synthesis, and they play a crucial role in the formation of allenes. msu.eduresearchgate.net These reagents can act as nucleophiles or be involved in catalytic cycles to construct the allene framework.
A variety of organometallic reagents, including those of boron, copper, palladium, and magnesium, are widely used for carbon-carbon bond formation, which is fundamental to allene synthesis. researchgate.net For instance, the reaction of geminal dihalides with zinc metal can generate organometallic species that are useful in allene synthesis. msu.edu
Approaches for Stereoselective Synthesis of Chiral Allene-Amino Acid Scaffolds
The synthesis of chiral allene-containing amino acids, such as 2-Amino-3-methylpenta-3,4-dienoic acid, requires precise control over the stereochemistry of the allene axis. Enantioselective catalysis and the use of chiral auxiliaries are two primary strategies to achieve this.
Enantioselective Catalysis in Allene Formation
Enantioselective catalysis offers an elegant and atom-economical approach to chiral allenes. This strategy relies on the use of a chiral catalyst to control the stereochemical outcome of the reaction.
A highly enantioselective route to α-alkenyl α-amino acid derivatives has been developed using a N–H insertion reaction of vinyldiazoacetates and tert-butyl carbamate. This reaction is cooperatively catalyzed by an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid, which acts as a chiral proton shuttle to control the enantioselectivity. rsc.org
Copper hydride-catalyzed semi-reduction of conjugated enynes has been shown to be an efficient method for the enantio- and chemoselective synthesis of 1,3-disubstituted allenes. chemrxiv.org This protocol is mild and tolerates a variety of functional groups.
Furthermore, a direct catalytic asymmetric addition of acetonitrile (B52724) to α-iminoesters, catalyzed by chiral N-heterocyclic carbene complexes of iridium, provides enantioenriched α-cyanomethylated α,α-disubstituted α-amino acid derivatives. rsc.org
The following table provides examples of enantioselective catalytic methods for the synthesis of chiral allene-containing compounds:
| Reaction Type | Substrates | Catalyst System | Product | Enantiomeric Excess (ee) | Ref |
| N-H Insertion | Vinyldiazoacetate, tert-butyl carbamate | Dirhodium(II) carboxylate, Chiral spiro phosphoric acid | α-Alkenyl α-amino acid derivative | 83-98% | rsc.org |
| Semi-reduction | Conjugated enyne | Copper hydride | 1,3-Disubstituted allene | High | chemrxiv.org |
| Addition | Acetonitrile, α-Iminoester | Chiral N-heterocyclic carbene-Iridium complex | α-Cyanomethylated α,α-disubstituted α-amino acid derivative | High | rsc.org |
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
Oxazolidinones, popularized by David Evans, are widely used chiral auxiliaries in stereoselective reactions, including alkylations and aldol (B89426) reactions. These auxiliaries can be employed to control the stereochemistry of reactions that form the precursors to chiral allene-amino acids.
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is another chiral auxiliary used for the synthesis of optically active amino acids. When a nickel complex of this auxiliary and glycine (B1666218) is treated with an appropriate electrophile, an alkyl group can be introduced stereoselectively.
A novel chiral relay auxiliary, (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione, has been developed for the asymmetric synthesis of α-amino acids. This auxiliary enhances the diastereoselectivity observed during the alkylation of its C₆ enolate. rsc.org
The table below showcases the application of chiral auxiliaries in asymmetric synthesis relevant to amino acid derivatives:
| Chiral Auxiliary | Substrate | Reaction | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Ref |
| Oxazolidinone | Acyl derivative | Aldol reaction | High | |
| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Nickel complex with glycine | Alkylation | High optical purity | |
| (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione | C₆ enolate | Alkylation | Enhanced diastereoselectivity | rsc.org |
Integration of the Amino and Carboxylic Acid Functionalities
A critical aspect of synthesizing this compound involves the strategic introduction and manipulation of the α-amino and carboxylic acid groups. These functionalities define the molecule as an amino acid and are pivotal to its chemical and biological properties.
The formation of the α-amino acid core is a foundational step in the synthesis. Several classical and modern methods can be adapted to construct this moiety on a precursor that either contains or will be elaborated into the dienoic acid chain.
Amination of α-Halo Acids : One of the most direct methods for preparing α-amino acids is through the nucleophilic substitution of an α-halo acid. pressbooks.pub This process typically involves the reaction of an α-bromo carboxylic acid with an excess of ammonia (B1221849). pressbooks.pubyoutube.com For the target molecule, this would require the prior synthesis of 2-bromo-3-methylpenta-3,4-dienoic acid. The reaction proceeds via an SN2 mechanism, where ammonia displaces the bromide ion. pressbooks.pub While straightforward, this method can sometimes lead to over-alkylation and requires a large excess of ammonia to maximize the yield of the primary amine. libretexts.org
Amidomalonate Synthesis : A highly versatile and widely used method is the amidomalonate synthesis, which is an extension of the malonic ester synthesis. pressbooks.publibretexts.org This approach begins with diethyl acetamidomalonate, which is deprotonated by a strong base to form a stable enolate. pressbooks.pub This enolate is then alkylated with a suitable alkyl halide. libretexts.org To synthesize the target structure, an appropriate halide such as 1-bromo-2-methylbuta-2,3-diene would be required. The subsequent step involves acidic hydrolysis, which simultaneously cleaves the ester and amide groups, followed by decarboxylation upon heating to yield the final racemic α-amino acid. pressbooks.pub
Reductive Amination : Reductive amination of an α-keto acid offers another efficient route. pressbooks.pub This method involves reacting an α-keto acid with ammonia to form an intermediate imine, which is then reduced to the amino acid. pressbooks.pubwikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄). pressbooks.pub The precursor required for this strategy would be 3-methyl-2-oxopenta-3,4-dienoic acid. The net reaction converts a ketone and ammonia into the desired amino acid. wikipedia.org
Strecker Synthesis : The Strecker synthesis is a three-component reaction involving an aldehyde, ammonia, and cyanide. libretexts.orgwikipedia.org The reaction first forms an α-amino nitrile, which can then be hydrolyzed under acidic or basic conditions to yield the α-amino acid. libretexts.org For the target molecule, the starting aldehyde would be 2-methylbuta-2,3-dienal.
These synthetic strategies are summarized in the table below.
| Strategy | Precursor(s) | Key Steps | Advantages |
| Amination of α-Halo Acid | α-bromo-3-methylpenta-3,4-dienoic acid, Ammonia | SN2 substitution | Direct, one-step introduction of the amine group. |
| Amidomalonate Synthesis | Diethyl acetamidomalonate, 1-bromo-2-methylbuta-2,3-diene | Alkylation, Hydrolysis, Decarboxylation | General and versatile for various side chains. pressbooks.pub |
| Reductive Amination | 3-methyl-2-oxopenta-3,4-dienoic acid, Ammonia | Imine formation, Reduction | Efficient conversion of α-keto acids. pressbooks.pub |
| Strecker Synthesis | 2-methylbuta-2,3-dienal, Ammonia, Cyanide | α-amino nitrile formation, Hydrolysis | Assembles the amino acid from simple precursors. libretexts.org |
During multi-step syntheses, the carboxylic acid group often requires protection or modification to prevent unwanted side reactions or to enhance solubility. Derivatization is also a key strategy for creating analogs for further study.
Esterification : The most common derivatization of the carboxylic acid group is its conversion to an ester. Esters serve as effective protecting groups and can be readily hydrolyzed back to the carboxylic acid. Standard methods include Fischer esterification, which involves reacting the amino acid with an alcohol (e.g., n-butanol) in the presence of a strong acid catalyst like hydrochloric acid. researchgate.netmdpi.com Other reagents, such as diazomethane (B1218177) and its fluorescent analogs (e.g., 1-pyrenyldiazomethane), can also be used for esterification under mild conditions, which is particularly useful for sensitive substrates. thermofisher.com Alkyl halides can also be employed, though this requires converting the carboxylic acid to a more nucleophilic carboxylate salt first. thermofisher.com
Amide Formation : The carboxylic acid can be converted to an amide by coupling it with an amine. This is a fundamental reaction in peptide synthesis and is often facilitated by coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). thermofisher.com These reagents activate the carboxyl group, making it susceptible to nucleophilic attack by an amine. thermofisher.com This technique can be used to create a wide variety of amide derivatives.
The table below outlines common derivatization reagents for carboxylic acid groups.
| Derivative | Reagent(s) | Conditions | Purpose |
| Alkyl Ester | Alcohol (e.g., Butanol), Acid Catalyst (e.g., HCl) | Heating | Protection, Improved solubility in organic solvents. mdpi.com |
| Fluorescent Ester | Diazoalkanes (e.g., 1-Pyrenyldiazomethane) | Catalyst-free | Analytical detection and quantification. thermofisher.com |
| Amide | Amine, Coupling Agent (e.g., EDAC, DCC) | Organic solvent | Creation of amide analogs, Peptide synthesis. thermofisher.com |
| Succinimidyl Ester | N-Hydroxysuccinimide (NHS), Coupling Agent | Organic solvent | Formation of an activated ester for subsequent reaction with amines. nih.gov |
Synthesis of Dienoic Acid Moieties and their Structural Integration (e.g., Wittig reaction for pentadienoic acids)
The construction of the penta-3,4-dienoic acid structure, specifically the terminal allene, is a significant synthetic hurdle. The Wittig reaction is a powerful and widely used method for alkene synthesis that can be adapted for this purpose. organic-chemistry.orglumenlearning.com
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (also known as a Wittig reagent). lumenlearning.commasterorganicchemistry.com The driving force for this reaction is the formation of a highly stable triphenylphosphine (B44618) oxide byproduct. total-synthesis.com
To construct the 3-methylpenta-3,4-dienoic acid backbone, a Wittig strategy could be envisioned in several ways. One plausible approach involves the reaction of a suitable phosphonium ylide with a ketone. For instance, an allenic ylide, such as (triphenylphosphoranylidene)ethenone, could react with a ketone like acetone. However, a more common and controlled approach would be to build the molecule from simpler fragments.
A potential retrosynthetic analysis would disconnect the molecule at the C2-C3 bond, suggesting a precursor like an α-keto ester. The key allene structure could be installed via a Wittig-type reaction. For example, reacting ethyl pyruvate (B1213749) with a specialized allenic phosphonium ylide, such as (1-methylprop-1-en-2-ylidene)triphenylphosphorane, could potentially form the carbon skeleton.
The general steps for a Wittig reaction are:
Preparation of the Phosphonium Salt : This is typically achieved through an SN2 reaction between triphenylphosphine and an appropriate alkyl halide. lumenlearning.com
Generation of the Ylide : The phosphonium salt is deprotonated using a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to form the nucleophilic ylide. organic-chemistry.orgtotal-synthesis.com
Reaction with a Carbonyl Compound : The ylide reacts with an aldehyde or ketone. The initial nucleophilic attack forms a betaine (B1666868) intermediate, which then collapses to a four-membered oxaphosphetane ring. masterorganicchemistry.com
Formation of Products : The oxaphosphetane decomposes to yield the desired alkene and triphenylphosphine oxide. lumenlearning.com
The phosphonate (B1237965) modification of the Wittig reaction, known as the Horner-Wadsworth-Emmons (HWE) reaction, is another powerful alternative, particularly for forming E-alkenes and for use with stabilized carbanions. This reaction utilizes a phosphonate ester instead of a phosphonium salt. Research has demonstrated the utility of this method in preparing esters of 4-alkyl-2,4-pentadienoic acids, highlighting its applicability in synthesizing conjugated diene systems. acs.org
Chemical Reactivity and Mechanistic Investigations of 2 Amino 3 Methylpenta 3,4 Dienoic Acid
Reactivity of the Allene (B1206475) System in Organic Transformations
The allene, a system of two cumulative double bonds, is the most reactive site in 2-amino-3-methylpenta-3,4-dienoic acid. Its unique electronic and geometric properties make it susceptible to a variety of organic transformations, including cycloadditions, and electrophilic and nucleophilic additions.
The allene moiety of this compound is a versatile partner in cycloaddition reactions. Depending on the reaction partner and conditions, it can participate in various modes of cycloaddition.
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a common reaction for allenes, leading to the formation of four-membered rings. libretexts.org In the case of this compound, reaction with an alkene under photochemical conditions could yield a methylenecyclobutane (B73084) derivative. Thermal [2+2] cycloadditions are also possible, particularly with ketenes. libretexts.org
[3+2] Cycloadditions: The α-amino acid portion of the molecule can be utilized to generate a 1,3-dipole, such as an azomethine ylide, through decarboxylative condensation with an aldehyde. nih.govbeilstein-journals.org This intermediate could then undergo an intramolecular [3+2] cycloaddition with the allene, or an intermolecular reaction with a suitable dipolarophile. This approach is a powerful tool for the synthesis of various heterocyclic compounds. nih.govbeilstein-journals.org
[4+2] Cycloadditions: The Diels-Alder reaction, a cornerstone of organic synthesis, can also involve allenes. libretexts.org The allene can act as the dienophile, reacting with a conjugated diene to form a six-membered ring. The presence of the electron-withdrawing carboxylic acid group and the electron-donating amino group (in its neutral form) can influence the dienophilic character of the allene. Transition metal catalysis, for instance with rhodium or palladium complexes, can facilitate various cycloaddition pathways, including formal [4+2], [5+2], and [4+3] cycloadditions, leading to a diverse range of carbocyclic and heterocyclic scaffolds. nih.gov
A summary of potential cycloaddition reactions is presented below:
| Cycloaddition Type | Reactant | Potential Product |
| [2+2] Photochemical | Alkene | Methylenecyclobutane derivative |
| [2+2] Thermal | Ketene | Cyclobutanone derivative |
| [3+2] Dipolar | Azomethine ylide (from the amino acid) | Bicyclic pyrrolidine (B122466) derivative |
| [4+2] Diels-Alder | Conjugated diene | Cyclohexene derivative |
The electron-rich double bonds of the allene system are susceptible to attack by electrophiles. The regioselectivity of electrophilic addition to substituted allenes is governed by the electronic properties of the substituents and the stability of the resulting carbocation intermediate. nih.govresearchgate.net For this compound, the methyl group at the C3 position will influence the electron density of the two double bonds.
Protonation of the central sp-hybridized carbon of the allene is a common initial step in acid-catalyzed reactions. youtube.com Halogenation or hydrohalogenation would also be expected to proceed via an electrophilic addition mechanism. A particularly relevant reaction for allenoic acids is halolactonization. nih.gov In this process, treatment with an electrophilic halogen source (e.g., iodine) and a base would likely lead to the formation of a five- or six-membered lactone through the participation of the carboxylic acid group.
The allene system, particularly when conjugated with an electron-withdrawing group like a carboxylic acid, can also undergo nucleophilic attack. In the case of allenoates (esters of allenoic acids), nucleophilic additions often occur at the β-carbon in a conjugate addition fashion. researchgate.net For this compound, strong nucleophiles could potentially add to the allene system.
Furthermore, the α-amino group itself is nucleophilic and could participate in intramolecular reactions. libretexts.org The nucleophilicity of amino acids is a well-established principle, with the reactivity depending on the specific amino acid and the reaction conditions. mdpi.comnih.gov For instance, under certain conditions, the amino group could add to one of the double bonds of the allene, leading to cyclization.
Rearrangement Pathways of this compound
Allenes are known to undergo a variety of rearrangement reactions, often leading to more stable isomeric structures. For this compound, several rearrangement pathways can be envisioned.
One of the most common rearrangements for allenes is the prototropic rearrangement to a conjugated diene or an alkyne. In the presence of a base, a proton can be abstracted, leading to a resonance-stabilized anion, which upon reprotonation can yield a more stable isomer. Acid-catalyzed rearrangements of alkylallenes to 1,3-dienes are also well-documented. mdpi.com
Sigmatropic rearrangements, such as the nih.govnih.gov-sigmatropic Claisen rearrangement, are powerful C-C bond-forming reactions. researchgate.net While not directly applicable to the parent molecule, derivatives of this compound could be designed to undergo such rearrangements to synthesize more complex amino acid structures.
Influence of the Alpha-Amino and Carboxylic Acid Functional Groups on Reaction Selectivity and Rate
The presence of both an α-amino group and a carboxylic acid group significantly influences the reactivity of the allene system in this compound. These groups can exert both electronic and steric effects, and their protonation state, which is pH-dependent, will play a crucial role. libretexts.org
Electronic Effects: The amino group, in its unprotonated form (-NH2), is an electron-donating group, which would increase the electron density of the allene system, making it more susceptible to electrophilic attack. Conversely, the carboxylic acid group (-COOH) is electron-withdrawing, which would decrease the electron density of the allene, making it more susceptible to nucleophilic attack, particularly at the C4-C5 double bond. In its zwitterionic form, the ammonium (B1175870) group (-NH3+) would be strongly electron-withdrawing.
Stereocontrol: The chiral center at C2 provides a handle for stereocontrol in reactions at the allene. The amino and carboxyl groups can coordinate to catalysts or reagents, directing their approach to one face of the molecule, thus leading to diastereoselective or enantioselective transformations.
Participation in Reactions: As mentioned earlier, both the amino and carboxylic acid groups can directly participate in reactions, for example, in intramolecular cyclizations or as internal nucleophiles in addition reactions.
The interplay of these factors can be expected to lead to complex and potentially highly selective reactivity for this compound.
Solvent Effects and Catalysis in Reactions of this compound
The choice of solvent and catalyst would be critical in controlling the outcome of reactions involving this compound.
Solvent Effects: The solubility and reactivity of this amino acid will be highly dependent on the solvent's polarity and protic nature. Polar protic solvents like water or alcohols would be suitable for reactions involving the ionic forms of the amino acid. Aprotic solvents, both polar and nonpolar, might be necessary for reactions where the zwitterionic form is not desired. The solvent can also influence the rate and selectivity of cycloaddition and addition reactions.
Catalysis: A wide range of catalysts could be employed to control the reactivity of this compound.
Acid/Base Catalysis: As discussed, acids and bases can promote rearrangements and influence the protonation state of the functional groups.
Transition Metal Catalysis: Catalysts based on palladium, rhodium, gold, and other transition metals are extensively used in allene chemistry. nih.gov They can activate the allene towards various transformations, including cycloadditions, additions, and rearrangements, often with high levels of chemo-, regio-, and stereoselectivity.
Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, could be used to promote enantioselective additions to the allene system.
Advanced Spectroscopic and Structural Characterization of 2 Amino 3 Methylpenta 3,4 Dienoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. uobasrah.edu.iqnih.gov For 2-amino-3-methylpenta-3,4-dienoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for a complete and unambiguous assignment of its proton and carbon signals. springernature.com
The ¹H NMR spectrum of this compound provides essential information about the number of different types of protons and their neighboring environments. The chemical shifts, integration, and coupling patterns of the proton signals are key to piecing together the molecular structure. Similarly, the ¹³C NMR spectrum reveals the number of distinct carbon environments within the molecule.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Note: The above data is predictive and serves as an illustrative example. Actual experimental values may vary.
To overcome the limitations of 1D NMR and establish definitive structural assignments, a suite of 2D NMR experiments is employed. sdsu.edu These techniques provide through-bond and through-space correlations, which are vital for confirming the connectivity of atoms and elucidating the stereochemistry of the molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be instrumental in correlating the proton on C2 with the protons on the adjacent methyl group and potentially with the allenic protons, depending on the coupling constants.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. sdsu.eduyoutube.com This is a powerful tool for assigning carbon signals based on their corresponding, and often more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com HMBC is crucial for piecing together the carbon skeleton by connecting molecular fragments. For instance, it could show correlations between the methyl protons and C2, C3, and C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is particularly important for determining the stereochemistry and conformation of the molecule. For example, NOESY could reveal spatial proximities between the methyl group and protons on the allene (B1206475), helping to define the molecule's three-dimensional structure. mdpi.com
Vibrational Spectroscopy for Functional Group Identification (e.g., FT-IR)
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and non-destructive method for identifying the functional groups present in a molecule. youtube.comlibretexts.org Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique vibrational spectrum that acts as a molecular "fingerprint". youtube.comresearchgate.net
For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
Allene (C=C=C): A distinctive, sharp absorption band is typically observed in the region of 1950-1980 cm⁻¹ for the asymmetric stretching of the C=C=C bond. nih.gov
Carboxylic Acid (COOH): A broad O-H stretching band would appear in the range of 2500-3300 cm⁻¹. The C=O stretching vibration of the carbonyl group would be visible as a strong, sharp peak around 1700-1725 cm⁻¹.
Amine (NH₂): N-H stretching vibrations for the primary amine would be expected in the 3300-3500 cm⁻¹ region. An N-H bending vibration may also be observed around 1590-1650 cm⁻¹.
C-H Bonds: Stretching and bending vibrations for the methyl and methine C-H bonds would be present in their characteristic regions.
Interactive Data Table: Expected FT-IR Absorption Bands
Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis (e.g., HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the molecular formula of this compound with a high degree of confidence. nih.gov
In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule, and the resulting fragmentation pattern can offer valuable structural information. nih.gov Common fragmentation pathways for amino acids include the loss of water (H₂O), carbon monoxide (CO), and the amino group (NH₃). nih.gov For this compound, characteristic fragmentation would likely involve the allenic moiety as well. The analysis of these fragment ions helps to confirm the proposed structure. researchgate.netphyschemres.org
X-ray Crystallography for Determination of Absolute Configuration and Solid-State Conformation
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at atomic resolution. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise arrangement of atoms in the crystal lattice. researchgate.net This technique provides unambiguous information about bond lengths, bond angles, and torsional angles.
Crucially, for a chiral molecule like this compound, X-ray crystallography can be used to determine its absolute configuration (the specific spatial arrangement of its atoms). nih.gov This is essential for understanding its biological activity, as different enantiomers can have vastly different physiological effects. Furthermore, this method reveals the preferred conformation of the molecule in the solid state.
Chiroptical Methods for Enantiomeric Excess and Optical Rotation (e.g., Chiral HPLC)
Chiroptical methods are essential for studying the stereochemical properties of chiral molecules. Optical rotation is the property of a chiral substance to rotate the plane of polarized light. libretexts.org The magnitude and direction of this rotation are characteristic of a specific enantiomer. issr.edu.kh The specific rotation is a standardized measure of this property. issr.edu.kh
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the enantiomers of a chiral compound. sigmaaldrich.comsigmaaldrich.com By using a chiral stationary phase, the two enantiomers of this compound can be separated and quantified. researchgate.net This allows for the determination of the enantiomeric excess (ee), which is a measure of the purity of a single enantiomer in a mixture.
Biochemical and Biological Analogues of 2 Amino 3 Methylpenta 3,4 Dienoic Acid
Structural Relationship to Natural Products with Dienoic Acid or Allene (B1206475) Moieties
The unique structural features of 2-Amino-3-methylpenta-3,4-dienoic acid, specifically its dienoic acid-like backbone and the presence of an allene group, invite comparisons with several well-characterized natural products. These comparisons offer insights into its potential reactivity, biosynthetic origins, and biological functions.
Comparisons with Abscisic Acid (ABA) and its 3-methylpenta-2,4-dienoic acid substructure
Abscisic acid (ABA) is a crucial plant hormone that plays a central role in regulating various aspects of plant growth and development, as well as responses to environmental stress. A key structural feature of ABA is its (2Z,4E)-3-methylpenta-2,4-dienoic acid side chain attached to a cyclohexenone ring. This substructure is strikingly similar to the carbon backbone of this compound, suggesting potential parallels in their biochemical interactions.
The geometry and electronic distribution of the dienoic acid chain in ABA are critical for its biological activity. The conjugated double bonds and the methyl group influence the molecule's shape and its ability to fit into the binding pocket of its receptors. Structure-activity relationship studies on ABA analogues have demonstrated that modifications to this side chain can significantly alter biological activity. For instance, the presence and configuration of the double bonds are important for receptor binding and subsequent signaling.
The structural similarities and differences between the dienoic acid moiety of ABA and the structure of this compound are highlighted in the table below.
| Feature | Abscisic Acid (3-methylpenta-2,4-dienoic acid substructure) | This compound |
| Backbone | Penta-2,4-dienoic acid | Penta-3,4-dienoic acid |
| Methylation | C3 position | C3 position |
| Key Functional Group | Carboxylic acid | Amino acid |
| Unsaturation | Conjugated double bonds at C2-C3 and C4-C5 | Cumulated double bonds (allene) at C3-C4 and C4-C5 |
The replacement of the conjugated diene in ABA with an allene in this compound would significantly alter the geometry of the molecule. While the conjugated system in ABA is planar, the allene group introduces a perpendicular arrangement of the pi bonds, leading to a non-planar structure. This difference in three-dimensional shape would likely have profound effects on how the molecule interacts with biological targets.
Analogies to Pyrenophoric Acid and other Naturally Occurring Phytotoxic Dienoic Acids
Pyrenophoric acid, a phytotoxic sesquiterpenoid produced by the fungus Pyrenophora semeniperda, also possesses a 3-methylpenta-2,4-dienoic acid moiety. This compound, along with other naturally occurring dienoic acids, provides further context for the potential biological activities of this compound. Many of these natural products exhibit phytotoxic or other biological effects, which are often attributed to the reactivity of the dienoic acid system.
The presence of a dienoic acid or a related unsaturated system is a common feature in a number of bioactive natural products. These moieties can participate in various chemical reactions, including Michael additions and cycloadditions, which can lead to the covalent modification of biological macromolecules and subsequent toxic effects.
Below is a comparison of this compound with selected naturally occurring phytotoxic dienoic acids.
| Compound | Source | Biological Activity | Structural Moiety of Interest |
| Pyrenophoric Acid | Pyrenophora semeniperda | Phytotoxic | (2Z,4E)-3-methylpenta-2,4-dienoic acid |
| Coronaric Acid | Various plants | Antifungal, anti-inflammatory | 9,12-octadecadienoic acid with an epoxide |
| Jacaranone | Jacaranda mimosifolia | Allelopathic, phytotoxic | p-quinone with a dienoic side chain |
While the specific biological activities of these compounds are diverse, the recurring theme of toxicity or bioactivity associated with the dienoic acid functionality suggests that the unsaturated backbone of this compound could also confer some form of biological reactivity. The allene group, in particular, is known for its unique reactivity and could potentially interact with cellular targets in ways distinct from conjugated dienes.
Examination of Allene-Containing Natural Products and their Biosynthetic Pathways
The allene moiety is a relatively rare but significant functional group found in a variety of natural products, including fatty acids, terpenes, and alkaloids. These compounds often exhibit potent biological activities, which are frequently attributed to the unique chemical properties of the allene. The biosynthesis of allenes in nature typically involves enzymatic isomerization of an alkyne precursor or other rearrangement reactions.
The formation of the allene group often proceeds through highly specific enzymatic reactions that control the stereochemistry of the resulting molecule. This is crucial, as the axial chirality of many allenes is a key determinant of their biological function. Understanding these biosynthetic pathways can provide clues about the potential origins and enzymatic transformations of this compound.
Examples of allene-containing natural products and their proposed biosynthetic precursors are listed below.
| Natural Product | Class | Proposed Biosynthetic Precursor |
| Mycomycin | Polyacetylene | Alkyne |
| Panacadin | Polyacetylene | Alkyne |
| Fucoxanthin | Carotenoid | Likely involves enzymatic rearrangement |
| Grasshopper Ketone | Terpenoid | Likely involves enzymatic rearrangement |
The existence of these biosynthetic pathways suggests that enzymes capable of forming and metabolizing allene structures are present in nature. This raises the possibility that this compound could be a natural product or a metabolite derived from an allene-containing precursor.
Enzymatic Transformations and Biocatalytic Potential for Allene-Containing Structures
The unique reactivity of the allene functional group makes it an interesting substrate for enzymatic transformations and a target for biocatalysis. Enzymes that can interact with allenes could be involved in their biosynthesis, degradation, or modification. While the field of biocatalysis with allenes is still developing, several types of enzymatic reactions involving these moieties have been reported.
These include:
Isomerization: Enzymes such as isomerases can catalyze the interconversion of allenes and alkynes.
Reduction: Ene-reductases have been shown to be capable of reducing the double bonds of activated alkenes, and their potential to act on allenes is an area of interest.
Oxidation: Oxidoreductases could potentially hydroxylate or epoxidize the double bonds of an allene.
Cyclization: Enzymes could catalyze the cyclization of allene-containing substrates to form various cyclic products.
The potential for enzymatic reactions on a molecule like this compound is significant. The amino acid moiety could be a substrate for transaminases, decarboxylases, or other enzymes involved in amino acid metabolism. Simultaneously, the allene group could be targeted by enzymes that recognize and transform unsaturated carbon-carbon bonds. This dual reactivity could lead to a rich and complex metabolism for the compound.
The application of biocatalysis to allene-containing structures holds promise for the synthesis of novel and enantiomerically pure compounds. The ability of enzymes to perform highly selective transformations under mild conditions makes them attractive tools for organic synthesis.
Theoretical Considerations in Ligand-Receptor Interactions Based on Structural Motifs
The structural analogy between this compound and Abscisic Acid (ABA) provides a basis for theoretical considerations of its potential interactions with biological receptors. The binding of ABA to its receptors, the PYR/PYL/RCAR family of proteins, is a well-studied system that can serve as a model for understanding how a molecule with a similar carbon skeleton might interact with a protein binding pocket.
Molecular docking and computational studies have revealed the key interactions between ABA and its receptors. These studies highlight the importance of the carboxylic acid group for forming salt bridges and hydrogen bonds, as well as the role of the cyclohexenone ring and the dienoic acid tail in establishing hydrophobic and van der Waals interactions within the binding pocket.
Based on these principles, we can theorize about the potential ligand-receptor interactions of this compound:
The Amino Acid Headgroup: The amino and carboxylic acid groups of the amino acid moiety could form strong electrostatic and hydrogen bond interactions with polar residues in a receptor binding site, similar to how the carboxylate of ABA anchors it in its receptor.
The Methyl Group: The methyl group at the C3 position could provide a crucial hydrophobic interaction, contributing to the specificity and affinity of binding.
The Allene Tail: The allene group presents a unique structural and electronic feature. Its rigid, linear geometry and electron-rich pi systems could engage in specific hydrophobic and pi-stacking interactions. The non-planar nature of the allene would necessitate a binding pocket with a complementary three-dimensional shape.
Computational modeling techniques, such as molecular docking and molecular dynamics simulations, could be employed to explore the potential binding modes of this compound with known receptor structures, such as those of the ABA receptors. Such studies could predict the binding affinity and identify key interacting residues, providing valuable insights into the compound's potential biological targets and mechanism of action.
Computational and Theoretical Investigations of 2 Amino 3 Methylpenta 3,4 Dienoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of amino acids. nih.govnih.gov These methods provide insights into molecular structure, stability, and reactivity by calculating parameters such as molecular orbital energies, charge distributions, and dipole moments. semanticscholar.org
Key electronic properties calculated via DFT can be used to predict reactivity. nih.gov Parameters like chemical hardness, potential, and electrophilicity index are derived from HOMO and LUMO energies. semanticscholar.org These descriptors help in understanding how a molecule like 2-Amino-3-methylpenta-3,4-dienoic acid, with its electron-rich allene (B1206475) group, might interact with biological targets or participate in chemical reactions. nih.gov
| Amino Acid | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Glycine (B1666218) | -6.58 | -0.21 | 6.37 | 1.17 |
| Alanine (B10760859) | -6.51 | -0.15 | 6.36 | 1.29 |
| Valine | -6.45 | -0.09 | 6.36 | 1.35 |
| Serine | -6.62 | -0.18 | 6.44 | 2.11 |
Molecular Dynamics Simulations for Conformational Landscape Analysis and Solution Behavior
The conformational landscape of an amino acid residue within a peptide is often visualized using a Ramachandran plot, which maps the distribution of the backbone dihedral angles (Φ and ψ). fu-berlin.de MD simulations can generate these plots, revealing the preferred secondary structure tendencies (e.g., alpha-helix, beta-sheet) of the amino acid. nih.gov The choice of force field (e.g., AMBER, CHARMM, GROMOS) is critical as it defines the potential energy of the system and can influence the simulation outcomes. fu-berlin.defu-berlin.de
By simulating the molecule in a box of explicit water molecules, MD can also shed light on its solvation properties and how it interacts with the surrounding environment. nih.govbohrium.com This is particularly important for understanding the behavior of the polar amino and carboxyl groups, as well as the unique allenic side chain of this compound in a biological context.
| Region | Approximate Φ Angle Range | Approximate Ψ Angle Range | Associated Secondary Structure |
|---|---|---|---|
| αR (Right-handed Alpha-helix) | -100° to -50° | -70° to -30° | Alpha-helix |
| β (Beta-sheet) | -150° to -90° | +90° to +150° | Beta-sheet |
| αL (Left-handed Alpha-helix) | +50° to +100° | +30° to +70° | Left-handed helix |
| PII (Polyproline II) | -90° to -60° | +120° to +160° | Extended coil |
Prediction of Spectroscopic Parameters and Validation against Experimental Data
Computational methods are increasingly used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govnmrdb.org These predictions serve as a valuable tool for validating experimental data and aiding in the structural elucidation of complex molecules. github.io
Similarly, computational methods can predict NMR chemical shifts. github.ioarxiv.org The process often involves generating multiple low-energy conformations of the molecule, calculating the NMR shifts for each conformer using a suitable level of theory (e.g., DFT), and then averaging these shifts based on their Boltzmann population. github.io This methodology can help assign complex experimental spectra and distinguish between different isomers or conformers of a molecule.
| Vibrational Mode | Experimental Frequency | Calculated Frequency (B3LYP) | Assignment |
|---|---|---|---|
| ν(NH₃⁺) asym | 3160 | 3175 | Asymmetric NH₃⁺ stretch |
| ν(CH) | 2990 | 3005 | C-H stretch |
| ν(COO⁻) asym | 1592 | 1605 | Asymmetric COO⁻ stretch |
| δ(NH₃⁺) sym | 1525 | 1530 | Symmetric NH₃⁺ bend |
| ν(COO⁻) sym | 1412 | 1418 | Symmetric COO⁻ stretch |
Elucidation of Reaction Mechanisms via Computational Transition State Analysis
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical and enzymatic reactions. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. This is particularly relevant for allenic amino acids like this compound, which are known to act as enzyme inhibitors, often through covalent modification of the enzyme's active site.
For example, propargylglycine, an alkyne-containing amino acid structurally related to allenic amino acids, is a known inhibitor of cystathionine (B15957) γ-lyase. nih.govresearchgate.net Computational studies can model the interaction of such inhibitors with the enzyme's active site. Methods like combined Quantum Mechanics/Molecular Mechanics (QM/MM) are used, where the reactive center (inhibitor and key active site residues) is treated with a high level of quantum mechanics theory, while the rest of the protein is modeled using classical molecular mechanics.
This approach allows for the calculation of activation energies and the characterization of transition state structures. For instance, computational analysis can identify the specific amino acid residue in the enzyme that acts as a base to deprotonate the inhibitor, initiating the reaction cascade that leads to irreversible inhibition. nih.gov Such studies are crucial for understanding the molecular basis of enzyme inhibition and for the rational design of new, more potent inhibitors.
Molecular Docking Studies of Related Structural Fragments with Putative Target Biomolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding mode of potential inhibitors. nih.gov For a molecule like this compound, docking studies can predict how it or its structural fragments might bind to the active site of a target enzyme. nih.govillinois.edu
The docking process involves generating a multitude of possible binding poses of the ligand within the receptor's binding site and then using a scoring function to rank these poses based on their predicted binding affinity. researchgate.netmdpi.com A lower binding energy score typically indicates a more stable and favorable interaction. researchgate.net The results can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and specific amino acid residues in the active site. researchgate.net
While specific docking studies on this compound are not widely reported, studies on analogous compounds provide a clear blueprint for how such an analysis would be conducted. researchgate.netmdpi.com For example, docking studies of quercetin (B1663063) analogues with D-alanine:D-alanine ligase or various inhibitors with alanine racemase have successfully identified key binding interactions and predicted binding affinities, demonstrating the utility of this approach in identifying and optimizing enzyme inhibitors. researchgate.netresearchgate.net
| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|
| Ricinoleic acid | -7.81 | Tyr43, Arg136, Ser311 |
| Bombykol | -7.57 | Tyr265, Lys39 |
| 1,8-Cineole | -7.03 | Tyr265, Arg219 |
| Heptanoic acid | -7.02 | Lys39, Tyr43 |
| Alanine (Substrate) | -5.03 | Lys39, Tyr265, Arg219 |
Future Research Directions and Advanced Methodological Developments
Development of Novel and Efficient Synthetic Routes for 2-Amino-3-methylpenta-3,4-dienoic acid and its Stereoisomers
While existing methods provide access to allene-containing amino acids, future research will prioritize the development of more streamlined, efficient, and scalable synthetic routes. A key objective is to devise strategies that offer high control over the stereochemistry at the α-carbon and the geometry of the allene (B1206475) group.
One promising direction involves the application of dual catalytic systems. For instance, a palladium/copper co-catalyzed three-component assembly of readily available materials like aryl iodides, allenes, and aldimine esters has shown success in synthesizing α-quaternary amino acids with allene side chains. researchgate.net This approach could be adapted for this compound, potentially offering high yields and excellent enantioselectivity by carefully selecting the chiral ligands for each metal catalyst. researchgate.net
Another innovative strategy could involve the functionalization of allenes through the formation of highly reactive intermediates, such as bicyclic methylene (B1212753) aziridines. nih.gov Intramolecular allene amination could create a strained bicyclic system that can be subsequently opened by various nucleophiles, allowing for the stereoselective installation of the amine and carboxylic acid functionalities. nih.gov Furthermore, exploring novel pathways starting from natural amino acids, which can be carried out on a large scale without the need for chromatography, represents an avenue for creating enantiomerically pure intermediates. researchgate.net
The carboxylation of allenes using carbon dioxide is another critical area for development. Mechanistic studies on palladium-pincer complexes have provided significant insights into the catalytic cycle of allene carboxylation, identifying key intermediates and catalyst deactivation pathways. rsc.org Applying these learnings could lead to the design of more robust and efficient catalysts for the direct carboxylation of allene precursors to synthesize the target amino acid.
Exploration of Enantioselective Catalysis for Direct Synthesis
The development of direct enantioselective methods is a paramount goal to avoid the use of chiral auxiliaries or resolution steps, which can be inefficient. Future research will likely focus on asymmetric catalysis to construct the chiral center at the α-carbon with high fidelity.
Several catalytic strategies hold promise. Asymmetric hydrogenation, which has been successfully used for producing β-amino acids with high enantioselectivity using ruthenium and rhodium catalysts, could be adapted. hilarispublisher.com Palladium-catalyzed decarboxylative asymmetric allylic alkylation is another powerful technique for creating enantioenriched products and could be applied to suitable precursor molecules. nih.gov
Cooperative catalysis, combining a chiral secondary amine and an achiral Pd(0) complex, has been effective in enantioselective reactions for preparing amino acid derivatives. nih.gov This approach could be explored for the synthesis of this compound. Additionally, the use of chiral auxiliaries derived from readily available amino acids like L-valine has proven highly effective in inducing asymmetry in the synthesis of α-methyl-α-amino acids, achieving diastereomeric excesses greater than 95%. scispace.com This method allows for the recovery of the chiral auxiliary, making it a sustainable option. scispace.com
| Catalytic Approach | Potential Catalyst/System | Key Advantage |
| Dual Catalysis | Palladium/Copper with Chiral Ligands | High yield and enantioselectivity in multi-component reactions. researchgate.net |
| Asymmetric Hydrogenation | Chiral Ruthenium or Rhodium Complexes | Direct formation of chiral centers with high enantiomeric excess. hilarispublisher.com |
| Asymmetric Alkylation | Palladium Catalysts with Chiral Ligands | Enantioselective formation of C-C bonds. nih.gov |
| Cooperative Catalysis | Chiral Amine / Achiral Metal Complex | Enables novel enantioselective transformations. nih.gov |
| Chiral Auxiliary | L-Valine Derivatives | High diastereoselectivity and recovery of the auxiliary. scispace.com |
Application of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring and Mechanistic Insights
To optimize novel synthetic routes, a detailed understanding of reaction kinetics, intermediates, and byproducts is essential. Advanced spectroscopic techniques applied in real-time are invaluable for this purpose. Modern spectroscopy can be used to characterize chemical structures and follow the intricate details of chemical reactions. southampton.ac.uk
Integrating process analytical technologies (PAT) into continuous flow synthesis setups allows for real-time monitoring and data-driven optimization. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and UV/Vis spectroscopy can be used inline or online to track the consumption of reactants and the formation of products and intermediates. nih.govbeilstein-journals.org For example, benchtop NMR spectroscopy is increasingly used for real-time chemical reaction monitoring to optimize yield and enhance sustainability. magritek.com Raman spectroscopy is particularly useful as it can be interfaced with flow reactors via fiber-optic probes to monitor reactions under various conditions without sample preparation. nih.gov The data gathered from these techniques can provide crucial mechanistic insights and facilitate rapid optimization of reaction parameters like temperature, pressure, and flow rate. nih.govnih.gov
| Spectroscopic Technique | Application in Synthesis | Information Gained |
| NMR Spectroscopy | Real-time monitoring of reaction mixtures. beilstein-journals.orgmagritek.com | Structural information on intermediates and products, reaction kinetics. |
| IR Spectroscopy | Monitoring functional group transformations. nih.gov | Conversion rates, detection of key bond formations/breakages. |
| Raman Spectroscopy | In-situ, non-invasive reaction monitoring in flow systems. nih.gov | Real-time concentration profiles, optimization of reaction conditions. |
| UV/Vis Spectrometry | Tracking chromophoric species. nih.gov | Extent of conversion for specific reaction steps. |
Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding
A synergistic approach that combines experimental studies with high-level computational modeling is crucial for unraveling complex reaction mechanisms. Density Functional Theory (DFT) calculations, for instance, can be used to model transition states and reaction pathways, providing thermodynamic and kinetic data that are often difficult to obtain experimentally. mdpi.com This approach has been used to study the decomposition mechanisms of related compounds, yielding results consistent with experimental findings. mdpi.com
Advanced computational methods, such as those using a roto-translationally invariant potential (RTIP), can simulate complex reaction processes and discover novel low-energy reaction mechanisms. nih.govnih.gov By exploring the reactivity of precursor molecules computationally, researchers can construct comprehensive reaction networks and identify key intermediates and energetically favorable pathways for the synthesis of amino acids. nih.govnih.gov This theoretical understanding can then guide the design of experiments, leading to the development of more efficient and selective synthetic strategies. Quantum mechanics-based computational methods are increasingly supporting molecular spectroscopy for studying molecular structures. researchgate.net
Design of Structurally Modified Analogs for Specific Research Probes
The unique allenic structure of this compound makes it an interesting scaffold for designing structurally modified analogs that can serve as specific research probes. By strategically modifying the core structure, researchers can develop potent and selective ligands for various biological targets.
One key application is in the development of probes for neurological research. For example, derivatives of amino acids are being developed as Positron Emission Tomography (PET) probes to image specific receptors in the brain, such as the AMPA receptor. nih.gov This involves synthesizing analogs, radiolabeling them, and evaluating their binding specificity and in vivo imaging properties. nih.gov Similarly, analogs can be designed as selective agonists or antagonists for other receptors, such as adenosine (B11128) receptors, which are implicated in conditions like epilepsy. nih.gov The design process often involves synthesizing a library of related compounds with systematic modifications to explore structure-activity relationships (SAR). nih.gov These analogs can serve as valuable tools to probe biological pathways and validate new drug targets.
Q & A
Q. What are the recommended synthetic routes for 2-amino-3-methylpenta-3,4-dienoic acid, and what methodological challenges arise during its preparation?
Synthesis of this compound likely involves multi-step reactions, including peptide coupling or alkylation strategies. For example, analogous procedures (e.g., for (S)-2-((S)-2-amino-3-methylbutanamido)pentanedioic acid) use coupling reagents like DCC (dicyclohexylcarbodiimide) or TFA (trifluoroacetic acid) for amide bond formation . Key challenges include controlling stereochemistry at the allenic moiety and preventing side reactions (e.g., isomerization). Methodological optimizations, such as low-temperature reactions or inert atmosphere conditions, are recommended to stabilize the allene group.
Q. Which analytical techniques are most effective for characterizing this compound?
Critical techniques include:
- NMR Spectroscopy : For confirming the allenic structure (distinct signals at ~200 ppm for sp-hybridized carbons) and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and purity (>95% by HPLC) .
- Infrared (IR) Spectroscopy : To identify functional groups (e.g., carboxylic acid O-H stretches at ~2500-3300 cm) .
Q. What safety precautions are necessary when handling this compound in the laboratory?
While direct safety data for this compound is limited, structurally related substances (e.g., hexa-2,4-dienoic acid) highlight risks of skin/eye irritation (H315, H319) and respiratory tract irritation (H335) . Recommended precautions:
- Use PPE (gloves, goggles, lab coat).
- Work in a fume hood to avoid inhalation of aerosols.
- Avoid aqueous disposal; consult institutional guidelines for chemical waste management .
Q. How should researchers assess the stability of this compound under varying storage conditions?
Stability studies should include:
- Temperature Sensitivity : Store at -20°C under nitrogen to prevent thermal degradation or oxidation.
- pH Stability : Conduct accelerated degradation tests in buffered solutions (pH 2–12) monitored via HPLC .
- Light Exposure : Assess photostability under UV/visible light using controlled irradiation chambers.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the isomerization pathways of the allenic group in this compound?
Density Functional Theory (DFT) calculations can model the energy barriers for [2,3]-sigmatropic shifts or cyclization reactions. Key parameters include bond dissociation energies and transition-state geometries. Comparative studies with experimental NMR data (e.g., coupling constants) validate computational predictions .
Q. What strategies resolve contradictions in reported synthetic yields for analogous amino acids?
Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, catalyst loading). For example, optimizing equivalents of TFA in deprotection steps or using alternative coupling agents (e.g., HATU vs. DCC) can improve reproducibility . Systematic Design of Experiments (DoE) frameworks are recommended to identify critical factors.
Q. How can researchers design assays to evaluate the biological activity of this compound?
- Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays to test interactions with target enzymes (e.g., aminotransferases).
- Cell Viability Studies : Assess cytotoxicity in mammalian cell lines (IC determination) using MTT or resazurin assays. Reference standards (e.g., 3-hydroxy-4-methoxycinnamic acid in pharmacological studies) provide methodological baselines .
Q. What degradation products form under oxidative or thermal stress, and how are they characterized?
Thermogravimetric Analysis (TGA) and GC-MS can identify volatile degradation byproducts (e.g., CO, aldehydes). For oxidative pathways, LC-MS/MS detects hydroxylated or dimerized derivatives. Stability-indicating methods (e.g., stress testing at 40°C/75% RH) align with ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
